![molecular formula C17H23BrN2O2 B2496840 2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one CAS No. 2097919-18-9](/img/structure/B2496840.png)
2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one" is a compound that likely belongs to a class of organic molecules incorporating elements like bromophenyl, methoxypiperidin, and azetidinyl groups. These structures suggest potential interest in pharmaceutical and chemical research due to their complex interactions and functionalities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, starting from base chemicals and proceeding through various intermediates. For instance, the synthesis of similar structures has been reported by Sherekar et al. (2021), utilizing refluxing techniques with glacial acetic acid in the presence of fused ZnCl2, followed by condensation and treatment processes to obtain the targeted compounds, which were then characterized and evaluated for antimicrobial activities (Sherekar, Kakade, & Padole, 2021).
Molecular Structure Analysis
The molecular structure of compounds in this category can be elucidated using X-ray diffraction, as demonstrated by Gluziński et al. (1991), who synthesized and investigated the structural details of azetidinone isomers, providing insight into their crystalline forms and spatial arrangements (Gluziński, Grochowski, Krajewski, & Pupek, 1991).
Chemical Reactions and Properties
The chemical behavior of azetidinone derivatives includes reactions under specific conditions that can lead to ring transformations or the formation of new compounds, as explored by Sápi et al. (1997) in their study on β-lactams and their base-catalyzed ring transformations (Sápi, Fetter, Lempert, Kajtár‐Peredy, & Czira, 1997).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, can significantly vary depending on the specific substituents and structural configurations of the compound. Studies on similar compounds by Balderson et al. (2007) highlight the importance of intra- and intermolecular hydrogen bonding in determining the solid-state properties of these molecules (Balderson, Fernandes, Michael, & Perry, 2007).
Chemical Properties Analysis
Azetidinone derivatives exhibit a range of chemical properties based on their functional groups and molecular structure. The work by Halve, Bhadauria, and Dubey (2007) on synthesizing azetidin-2-ones and evaluating them as antimicrobial agents demonstrates the potential chemical reactivity and applications of these compounds (Halve, Bhadauria, & Dubey, 2007).
Aplicaciones Científicas De Investigación
Metabolism and Detection in Biological Systems
The compound 2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one and related structures have been subject to studies focused on their metabolism within biological systems. For instance, investigations into the in vivo metabolism of psychoactive phenethylamines in rats have identified various metabolites, highlighting the compound's metabolic pathways and potential for use in understanding drug metabolism and pharmacokinetics (Kanamori et al., 2002).
Synthesis and Characterization for Antimicrobial Applications
Research into the synthesis and characterization of compounds with similar bromophenyl and methoxypiperidin structures has shown their potential in antimicrobial applications. Studies demonstrate the synthesis of these compounds and their effectiveness in antimicrobial activity, suggesting a valuable application in the development of new antimicrobial agents (Sherekar et al., 2021).
Environmental Biodegradation
Compounds containing bromophenyl and methoxypiperidin groups have been studied for their environmental biodegradation, especially concerning organochlorine insecticides. Research on various bacterial species' ability to dechlorinate such compounds in submerged environments underscores the relevance of these compounds in understanding environmental pollutants' fate and biodegradation mechanisms (Satsuma & Masuda, 2012).
Cholesterol Absorption Inhibition
Investigations into compounds structurally related to 2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one have identified their potential in modulating cholesterol absorption. Such studies offer insights into designing potent inhibitors of intestinal cholesterol absorption, contributing to the development of therapeutics for hypercholesterolemia (Rosenblum et al., 1998).
Antitumor Agents and Tubulin Targeting
The exploration of 3-phenoxy-1,4-diarylazetidin-2-ones, which share a structural affinity with the compound , has led to the discovery of potent antiproliferative compounds targeting tubulin. These findings are crucial for the development of new antitumor agents, emphasizing the compound's relevance in cancer research (Greene et al., 2016).
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2/c1-22-16-6-8-19(9-7-16)15-11-20(12-15)17(21)10-13-2-4-14(18)5-3-13/h2-5,15-16H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTCLZDRYAJLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2496757.png)
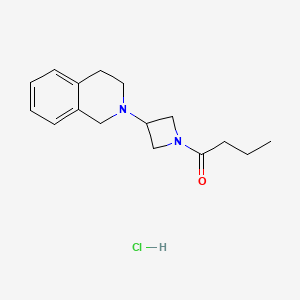
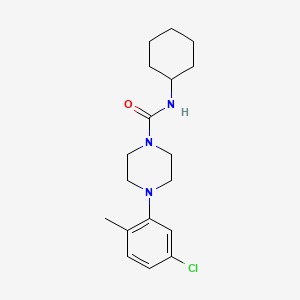
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2496760.png)
![N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2496765.png)
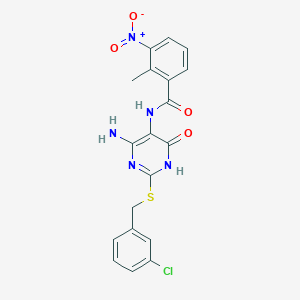
![2-[3-{4-[2-(isobutylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
![1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2496770.png)
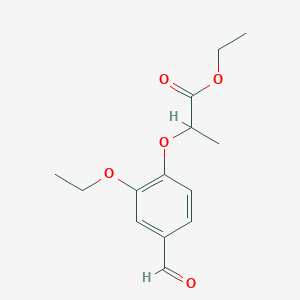
![4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2496773.png)
![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2496774.png)
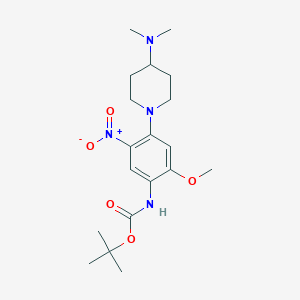
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2496779.png)
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2496780.png)